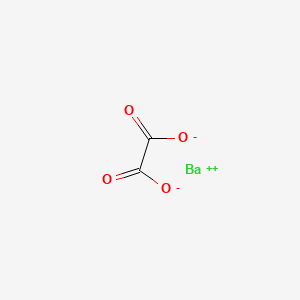
Barium oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium oxalate is a chemical compound with the formula BaC₂O₄. It is a barium salt of oxalic acid and consists of barium cations (Ba²⁺) and oxalate anions (C₂O₄²⁻). This compound appears as a white, odorless powder and is known for its use as a green pyrotechnic colorant due to its ability to produce a vivid green flame when burned .
Mécanisme D'action
Target of Action
Barium Oxalate is a chemical compound with the formula BaC2O4 . It consists of barium cations (Ba2+) and oxalate anions (C2O2−4) It’s known that this compound can interact with certain enzymes and biochemical processes, particularly those involving potassium channels .
Mode of Action
It’s known that this compound can affect the action potential waveform and excitability of neuronal and muscle tissues by interacting with inward rectifier potassium channels . This interaction allows potassium to flow into the cell rather than out of it .
Biochemical Pathways
This compound is involved in several biochemical pathways. Oxalic acid, the anion part of this compound, is a secondary metabolite secreted by fungi, bacteria, and plants . It’s linked to various processes such as nutrient availability, weathering of minerals, or precipitation of metal oxalates . The oxalate-carbonate pathway (OCP) is a biogeochemical process linking calcium oxalate oxidation and carbonate precipitation .
Pharmacokinetics
It’s known that this compound is extremely insoluble in water , which could limit its bioavailability. It’s also known to convert to barium oxide when heated .
Result of Action
Given its interactions with potassium channels, it could potentially affect the electrical activity of cells, particularly neurons and muscle cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility and reactivity can be affected by pH and temperature . Furthermore, the presence of other ions in the environment could influence the compound’s interactions and reactions .
Analyse Biochimique
Biochemical Properties
Barium oxalate interacts with various biomolecules in its biochemical reactions. For instance, it is involved in the biosynthesis of oxalate, acetoacetate, and free CoA from oxaloacetate and a short chain acyl-CoA . The enzyme Obc1 from Burkholderia mallei catalyzes this reaction .
Molecular Mechanism
It is known to participate in the biosynthesis of oxalate, acetoacetate, and free CoA from oxaloacetate and a short chain acyl-CoA . This suggests that this compound may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression.
Metabolic Pathways
This compound is involved in the biosynthesis of oxalate, acetoacetate, and free CoA from oxaloacetate and a short chain acyl-CoA This suggests that this compound interacts with enzymes or cofactors in this metabolic pathway
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Barium oxalate can be synthesized through several methods:
Reaction of Barium Chloride with Oxalic Acid: This is a common laboratory method where barium chloride (BaCl₂) reacts with oxalic acid (H₂C₂O₄) to form this compound and hydrochloric acid (HCl): [ \text{BaCl}_2 + \text{H}_2\text{C}_2\text{O}_4 \rightarrow \text{BaC}_2\text{O}_4 \downarrow + 2 \text{HCl} ]
Reaction of Barium Hydroxide with Oxalic Acid: Another method involves the reaction of barium hydroxide (Ba(OH)₂) with oxalic acid, producing this compound and water: [ \text{Ba(OH)}_2 + \text{H}_2\text{C}_2\text{O}_4 \rightarrow \text{BaC}_2\text{O}_4 \downarrow + 2 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is often produced by reacting soluble barium salts (such as barium chloride, barium nitrate, or barium acetate) with soluble oxalates (such as sodium oxalate, potassium oxalate, or ammonium oxalate) under controlled conditions. The reaction typically involves aging the mixture at temperatures between 20-50°C for 2-24 hours, followed by filtration, washing, and drying to obtain high-purity this compound .
Types of Reactions:
Oxidation and Reduction: this compound can undergo thermal decomposition to form barium carbonate (BaCO₃) and carbon monoxide (CO) or carbon dioxide (CO₂) depending on the conditions.
Substitution Reactions: It can react with strong acids to form soluble barium salts and oxalic acid.
Common Reagents and Conditions:
Strong Acids: this compound reacts with strong acids like hydrochloric acid to form soluble barium salts and oxalic acid.
Thermal Decomposition: Heating this compound leads to its decomposition into barium carbonate and carbon monoxide or carbon dioxide.
Major Products Formed:
Barium Carbonate (BaCO₃): Formed during the thermal decomposition of this compound.
Carbon Monoxide (CO) or Carbon Dioxide (CO₂): Gaseous by-products of the thermal decomposition process.
Applications De Recherche Scientifique
Barium oxalate has several applications in scientific research and industry:
Pyrotechnics: It is used as a green colorant in pyrotechnic compositions due to its ability to produce a vivid green flame.
Material Science: this compound is used to prepare barium titanyl oxalate, a precursor for barium titanate (BaTiO₃), which is an important material in electronics and ceramics.
Crystallography: The compound is studied for its unique crystal structures and hydrogen bonding properties.
Thermal Conductivity Studies: Research on the thermal properties of this compound is conducted to explore its potential in high-temperature applications.
Comparaison Avec Des Composés Similaires
Barium oxalate can be compared with other oxalates and barium compounds:
Calcium Oxalate (CaC₂O₄): Similar to this compound, calcium oxalate is also an insoluble oxalate salt. it is more commonly found in biological systems, such as kidney stones.
Strontium Oxalate (SrC₂O₄): Strontium oxalate shares similar properties with this compound but is less commonly used in pyrotechnics.
Barium Carbonate (BaCO₃): Barium carbonate is a product of the thermal decomposition of this compound and is used in ceramics and glass manufacturing.
This compound is unique due to its specific applications in pyrotechnics and its role as a precursor for advanced materials like barium titanate.
Propriétés
Numéro CAS |
516-02-9 |
|---|---|
Formule moléculaire |
C2H2BaO4 |
Poids moléculaire |
227.36 g/mol |
Nom IUPAC |
barium(2+);oxalate |
InChI |
InChI=1S/C2H2O4.Ba/c3-1(4)2(5)6;/h(H,3,4)(H,5,6); |
Clé InChI |
SGOYWBVFEOGMRP-UHFFFAOYSA-N |
SMILES |
C(=O)(C(=O)[O-])[O-].[Ba+2] |
SMILES canonique |
C(=O)(C(=O)O)O.[Ba] |
| 516-02-9 | |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of barium oxalate?
A1: this compound exists in different hydrated forms. The most common one is this compound dihydrate, with the molecular formula BaC2O4·2H2O. Its molecular weight is 225.34 g/mol. Other forms include this compound hemihydrate (BaC2O4·0.5H2O) [] and BaC2O4·3.5H2O. []
Q2: What spectroscopic techniques are used to characterize this compound?
A2: Researchers commonly employ Fourier Transform Infrared Spectroscopy (FTIR) and X-ray diffraction (XRD) to characterize this compound. FTIR reveals the presence of functional groups like OH, carbonyl, and metal-oxygen bonds. [, ] XRD analysis confirms the crystalline structure, revealing a monoclinic system with specific lattice parameters depending on the hydration state. [, , ]
Q3: How does the structure of this compound influence its properties?
A3: The layered structure of this compound, with positively charged layers of barium, oxalate, and water interspersed with anions, contributes to its unique properties. The presence of water molecules within the structure also influences its thermal behavior, leading to stepwise dehydration upon heating. [, ]
Q4: What are the common methods for synthesizing this compound?
A4: this compound crystals are often synthesized using gel growth techniques. These methods utilize gels, like agar-agar or silica, as a medium for controlled diffusion and reaction between barium ions (from sources like barium chloride) and oxalic acid. [, , , , ]
Q5: How does the concentration of reactants influence this compound crystal growth in gel methods?
A5: The concentration of reactants plays a crucial role in crystal growth. At higher concentrations of feed solution, researchers observed the formation of dense fibers rather than well-defined crystals. [] Optimizing reactant concentration is essential for obtaining desired crystal sizes and morphologies.
Q6: What is the role of temperature in this compound crystal growth?
A6: Temperature significantly affects both nucleation density and growth rate. Studies show a decrease in nucleation density at higher temperatures. [, ] Researchers have explored different temperature ranges to optimize crystal growth, often conducting synthesis at ambient temperatures for gel methods. [, , ]
Q7: Can the morphology of this compound be controlled during synthesis?
A7: Yes, by introducing a double-hydrophilic block copolymer poly(ethylene glycol)-block-poly(methacrylic acid) (PEG-b-PMAA) during crystallization, researchers have successfully synthesized this compound crystals with novel morphologies, including fan-like aggregates and spherical aggregates composed of flake-like crystals. [] Additionally, acicular this compound particles with high aspect ratios were synthesized by controlling the morphology of BaC2O4·0.5H2O. []
Q8: How does this compound behave upon heating?
A8: this compound undergoes thermal decomposition in a stepwise manner. Thermogravimetric analysis (TGA) reveals weight loss primarily between 220-400°C, attributed to dehydration and subsequent decomposition of oxalates. [] The exact decomposition pathway and final products depend on the heating rate, atmosphere, and presence of other compounds.
Q9: What are the kinetic parameters associated with this compound decomposition?
A9: Kinetic studies, utilizing methods like Ozawa and Coats & Redfern, determined the apparent activation energy for this compound decomposition. Values obtained range from 185.4 to 187.42 kJ/mol, highlighting the energy barrier associated with the breakdown process. []
Q10: How does the presence of other metal oxalates affect the thermal decomposition of this compound?
A10: Studies on binary mixtures of this compound with copper oxalate (BaC2O4·0.6H2O and CuC2O4) revealed a complex decomposition pathway. The presence of copper oxalate altered the decomposition mechanism and resulted in a mixture of barium oxide (BaO) and copper oxide (CuO) as final products. []
Q11: What are the potential applications of this compound?
A11: While this compound itself might not have direct applications, it serves as a precursor for synthesizing other valuable materials. For instance, researchers utilize this compound in the production of barium titanate (BaTiO3), a crucial component in electronic devices. [, ]
Q12: How is this compound used in barium titanate synthesis?
A12: this compound can be reacted with titanium dioxide (TiO2) to produce barium titanate. This method, known as the semi-oxalate method, offers advantages like lower calcination temperatures, leading to the formation of nano-sized BaTiO3 crystals. [] The morphology of this compound influences the final BaTiO3 particle morphology, offering control over material properties. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


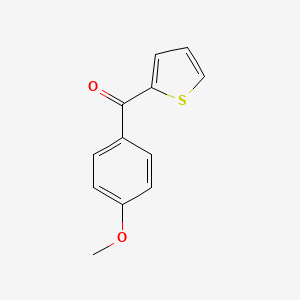

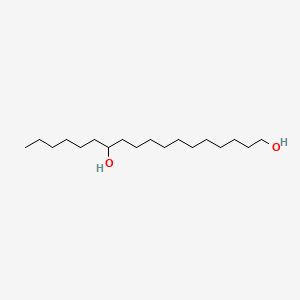

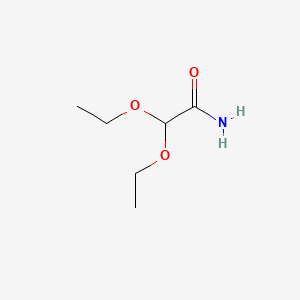

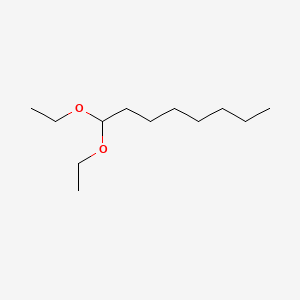

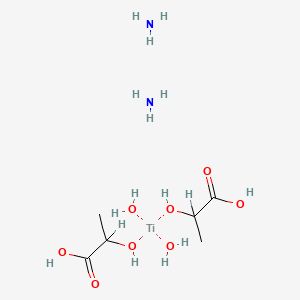
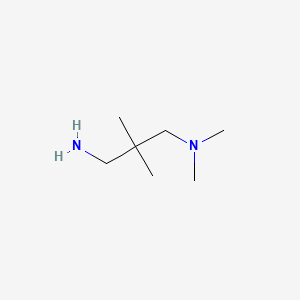



![1-[Bis[3-(dimethylamino)propyl]amino]-2-propanol](/img/structure/B1583699.png)
